Lipophilicity-Driven Differentiation: 2-Methyl vs. 2-H Unsubstituted Core LogP Comparison
The introduction of a methyl group at the 2-position of the triazolopyrimidine scaffold significantly increases calculated lipophilicity compared to the unsubstituted parent. Using ALOGPS 2.1 prediction, 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a logP of approximately 0.2, while the 2-H analog ([1,2,4]triazolo[1,5-a]pyrimidin-7-ol, CAS 4866-61-9) has a logP of -0.5. This 0.7 log unit difference influences membrane permeability and protein binding . Such a shift is critical in CNS drug discovery, where optimal logP values typically range from 1 to 3. The 2-methyl compound thus provides a more favorable starting point for lead optimization compared to the more polar 2-H analog .
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | ALOGPS 2.1 predicted logP ≈ 0.2 |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (CAS 4866-61-9), predicted logP ≈ -0.5 |
| Quantified Difference | ΔlogP ≈ 0.7 log units more lipophilic for the 2-methyl analog |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm; values represent consensus logP estimates. |
Why This Matters
The higher logP of the 2-methyl compound makes it more suitable for cell-based assays and CNS-targeted programs by improving passive membrane diffusion, a key determinant of biological activity.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted logP for 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and [1,2,4]triazolo[1,5-a]pyrimidin-7-ol. http://www.vcclab.org/lab/alogps/ (accessed 2026-05-13). View Source
